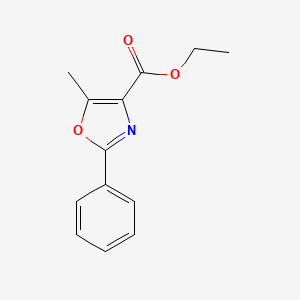

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate typically involves the cyclization of β-hydroxy amides. One common method is the reaction of β-hydroxy amides with reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals. Its derivatives have demonstrated antimicrobial and anticancer activities, making them potential therapeutic agents for treating various diseases. This compound can also be used in developing new materials with specific chemical properties.

This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways. Notably, it interacts with cytochrome P450 enzymes, crucial in drug metabolism, and can act as an inhibitor or activator depending on the specific enzyme involved.

Table 1: Interaction Profiles with Enzymes

| Enzyme | Type of Interaction | Effect |

|---|---|---|

| Cytochrome P450 | Inhibition/Activation | Alters drug metabolism |

| Other Enzymes | Variable | Modulates enzyme activity |

This compound affects various cellular processes:

- Cell Signaling: Modulates pathways like MAPK/ERK, involved in cell proliferation and differentiation.

- Gene Expression: Influences transcription factors that regulate gene expression.

- Cellular Metabolism: Enhances metabolic activity in certain contexts.

Synthesis and Derivatization

This compound can be synthesized through cyclization of β-hydroxy amides using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, to form different structural analogs and functionalized derivatives.

Potential Therapeutic Applications

Oxazole derivatives are explored for their potential as therapeutic agents in treating various diseases. Related research has shown that certain oxazole derivatives exhibit potent PPARα activity, with some compounds showing high potency for PPARγ . Additionally, some derivatives demonstrate CYP3A4 inhibitory activity, which may be relevant in drug development .

Other Oxazole Derivatives

Mécanisme D'action

The mechanism of action of ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

- Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

- Ethyl 5-aryl-1,2-oxazole-3-carboxylates

- 2,5-Disubstituted oxazole-4-carboxylic acids

Comparison: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Activité Biologique

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in drug development.

This compound interacts with various enzymes and proteins, influencing multiple biochemical pathways. Its interactions with cytochrome P450 enzymes are particularly noteworthy, as these enzymes play a crucial role in drug metabolism. The compound can act as an inhibitor or activator depending on the specific enzyme involved.

Table 1: Interaction Profiles with Enzymes

| Enzyme | Type of Interaction | Effect |

|---|---|---|

| Cytochrome P450 | Inhibition/Activation | Alters drug metabolism |

| Other Enzymes | Variable | Modulates activity |

2. Cellular Effects

The compound has been shown to affect various cellular processes including:

- Cell Signaling : Modulation of pathways such as MAPK/ERK, which are involved in cell proliferation and differentiation.

- Gene Expression : Influences transcription factors that regulate gene expression.

- Cellular Metabolism : Enhances metabolic activity in certain contexts.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate access and inhibiting catalytic activity.

- Receptor Modulation : It may also interact with specific receptors, acting as either an agonist or antagonist depending on the biological context.

4. Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in MCF-7 breast cancer cells through the upregulation of p53 and activation of caspase pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several pathogens, making it a candidate for further development as an antibacterial agent.

Case Study: Apoptosis Induction

In a study involving MCF-7 cells:

- IC50 Values : The compound showed IC50 values in the micromolar range.

- Mechanism : Flow cytometry analysis revealed that it induces apoptosis in a dose-dependent manner by activating caspase pathways .

5. Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- At lower doses, beneficial effects such as enhanced metabolic activity are observed.

- Higher doses may lead to cytotoxic effects, underscoring the importance of dosage optimization in therapeutic applications.

6. Metabolic Pathways and Distribution

The compound is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity. Its distribution within tissues is influenced by specific transport proteins that facilitate cellular uptake.

Table 2: Metabolites and Their Activities

| Metabolite | Activity |

|---|---|

| Oxazole derivatives | Antimicrobial properties |

| Oxazoline derivatives | Potential anticancer effects |

7. Conclusion

This compound presents a promising avenue for research due to its multifaceted biological activities. Its interactions with key enzymes and cellular pathways position it as a valuable candidate for further exploration in drug development. Continued research will be essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Propriétés

IUPAC Name |

ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-16-13(15)11-9(2)17-12(14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHPJNQKVPGOCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.